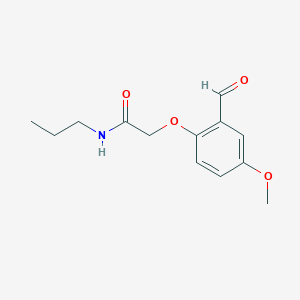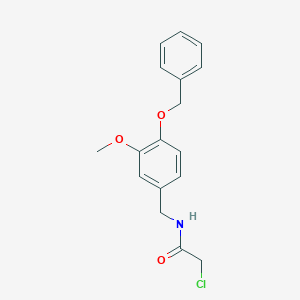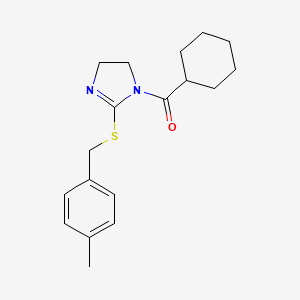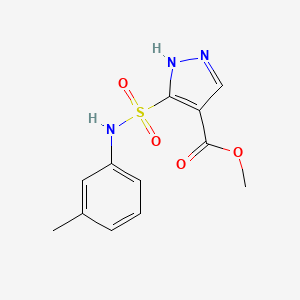
2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid is a useful research compound. Its molecular formula is C7H10O3S and its molecular weight is 174.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid has been explored for its potential in combating bacterial infections. A study synthesized a series of related compounds and evaluated their efficacy against Escherichia coli infections in mice, revealing that certain derivatives exhibited significant protective effects against various gram-negative bacterial pathogenic infections, indicating a pro-drug mechanism of action (Santilli, Scotese, & Yurchenco, 1975).
Hypoglycemic Activity
The compound's derivatives have been investigated for their potential in regulating blood glucose levels. One study synthesized a series of 2-(phenylalkyl)oxirane-2-carboxylic acids and found that most of the compounds significantly lowered blood glucose levels in fasted rats. This research identified specific structural features that contribute to this hypoglycemic activity, such as the presence of Cl or CF3 substituents and a certain chain length (Eistetter & Wolf, 1982).
Antimicrobial Efficacy
Further exploration of the antimicrobial properties of related compounds showed that certain derivatives, like AT-2266, demonstrated significant activity against a variety of infections in mice, including systemic, pulmonary, dermal, or urinary tract infections due to different organisms. The efficacy of these compounds was generally higher than traditional antimicrobials like norfloxacin, pipemidic acid, and nalidixic acid, highlighting their potential as powerful antimicrobial agents (Nakamura et al., 1983).
Applications in Tuberculosis Treatment
A study focusing on the design, synthesis, and in vivo activity of novel fluoroquinolones against Mycobacterium tuberculosis in mice revealed that certain derivatives, specifically 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids, exhibited comparable activity to that of sparfloxacin. These findings suggest the potential of these compounds in treating tuberculosis (Shindikar & Viswanathan, 2005).
Benzodiazepine Receptor Study
The compound has been used to study benzodiazepine receptors. For instance, the ethyl ester of beta-carboline-3-carboxylic acid, a compound with a high affinity for benzodiazepine receptors, was used to produce a behavioral syndrome in rhesus monkeys, suggesting its utility in creating a reliable and reproducible animal model of human anxiety (Ninan et al., 1982).
Mecanismo De Acción
Target of Action
A structurally similar compound, oxycarboxin, targets the enzyme succinate dehydrogenase (sdhi) .
Mode of Action
Oxycarboxin, a similar compound, acts by inhibiting succinate dehydrogenase . It binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from doing so .
Biochemical Pathways
The inhibition of succinate dehydrogenase by oxycarboxin would disrupt the tricarboxylic acid cycle and the electron transport chain .
Result of Action
The inhibition of succinate dehydrogenase by a similar compound, oxycarboxin, would lead to the disruption of energy production in the cell .
Propiedades
IUPAC Name |
6-ethyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S/c1-2-5-6(7(8)9)11-4-3-10-5/h2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSSVTISFWIFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
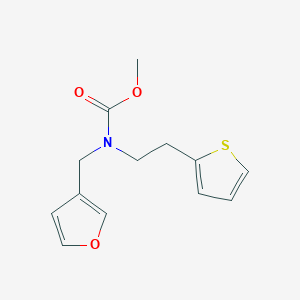
![(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2510651.png)
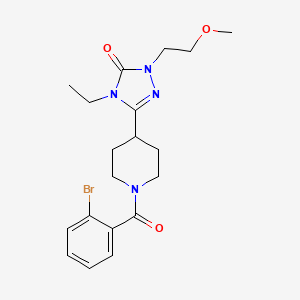

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2510654.png)
![6-ethyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2510656.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2510659.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B2510660.png)
![1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2510663.png)
